molecular formula C16H19ClN2S B3035016 6-[(E)-2-(4-chlorophenyl)ethenyl]-2-ethylsulfanyl-4,4-dimethyl-1H-pyrimidine CAS No. 282523-15-3

6-[(E)-2-(4-chlorophenyl)ethenyl]-2-ethylsulfanyl-4,4-dimethyl-1H-pyrimidine

Cat. No. B3035016
CAS RN: 282523-15-3
M. Wt: 306.9 g/mol
InChI Key: QAUQMECAJLEXFZ-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(E)-2-(4-chlorophenyl)ethenyl]-2-ethylsulfanyl-4,4-dimethyl-1H-pyrimidine (6-CECEP) is a pyrimidine derivative that has been used in various scientific research applications. It has been studied for its potential use in the synthesis of drugs, as well as its biochemical and physiological effects.

Scientific Research Applications

6-[(E)-2-(4-chlorophenyl)ethenyl]-2-ethylsulfanyl-4,4-dimethyl-1H-pyrimidine has been used in various scientific research applications. It has been studied for its potential use in the synthesis of drugs, as well as its biochemical and physiological effects. It has also been used in studies investigating the effects of pyrimidine derivatives on the growth of cancer cells.

Mechanism of Action

The mechanism of action of 6-[(E)-2-(4-chlorophenyl)ethenyl]-2-ethylsulfanyl-4,4-dimethyl-1H-pyrimidine is not fully understood. However, it is believed that the compound binds to DNA, which leads to the inhibition of the transcription of certain genes. This can lead to the inhibition of cell growth and the induction of apoptosis.
Biochemical and Physiological Effects
6-[(E)-2-(4-chlorophenyl)ethenyl]-2-ethylsulfanyl-4,4-dimethyl-1H-pyrimidine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the transcription of certain genes. It has also been shown to have anti-inflammatory, antioxidant, and anti-tumor effects.

Advantages and Limitations for Lab Experiments

The use of 6-[(E)-2-(4-chlorophenyl)ethenyl]-2-ethylsulfanyl-4,4-dimethyl-1H-pyrimidine in laboratory experiments has a number of advantages. It is relatively easy to synthesize and can be used in a variety of research applications. However, it is important to note that the compound is toxic and should be handled with care.

Future Directions

There are a number of potential future directions for research involving 6-[(E)-2-(4-chlorophenyl)ethenyl]-2-ethylsulfanyl-4,4-dimethyl-1H-pyrimidine. These include further investigations into the biochemical and physiological effects of the compound, as well as its potential use in the synthesis of drugs. Additionally, further research could be conducted into the mechanism of action of the compound, as well as its potential use in the treatment of various diseases.

properties

IUPAC Name

6-[(E)-2-(4-chlorophenyl)ethenyl]-2-ethylsulfanyl-4,4-dimethyl-1H-pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2S/c1-4-20-15-18-14(11-16(2,3)19-15)10-7-12-5-8-13(17)9-6-12/h5-11H,4H2,1-3H3,(H,18,19)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUQMECAJLEXFZ-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(C=C(N1)C=CC2=CC=C(C=C2)Cl)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=NC(C=C(N1)/C=C/C2=CC=C(C=C2)Cl)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(E)-2-(4-chlorophenyl)ethenyl]-2-ethylsulfanyl-4,4-dimethyl-1H-pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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